molecular formula C9H18 B14357887 (3,3-Dimethylbutan-2-yl)cyclopropane CAS No. 91597-37-4

(3,3-Dimethylbutan-2-yl)cyclopropane

Cat. No.: B14357887
CAS No.: 91597-37-4
M. Wt: 126.24 g/mol
InChI Key: MZOWUGDQJDDQBJ-UHFFFAOYSA-N
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Description

(3,3-Dimethylbutan-2-yl)cyclopropane is an organic compound with the molecular formula C₉H₁₆ It is a cyclopropane derivative with a 3,3-dimethylbutan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylbutan-2-yl)cyclopropane typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 3,3-dimethylbut-1-ene with a cyclopropanating agent such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide). The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification steps such as distillation or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylbutan-2-yl)cyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon to yield saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Alcohols, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

(3,3-Dimethylbutan-2-yl)cyclopropane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,3-Dimethylbutan-2-yl)cyclopropane depends on the specific reactions it undergoes. In general, the cyclopropane ring can act as a reactive site for various chemical transformations. The molecular targets and pathways involved in its reactions include:

    Electrophilic Addition: The cyclopropane ring can undergo electrophilic addition reactions due to its ring strain.

    Nucleophilic Attack: Nucleophiles can attack the carbon atoms of the cyclopropane ring, leading to ring-opening reactions.

Comparison with Similar Compounds

Similar Compounds

    (1-Chloro-3,3-dimethylbutan-2-yl)cyclopropane: A chlorinated derivative with similar structural features.

    (3,3-Dimethylbutan-2-yl)cyclobutane: A cyclobutane analog with a similar substituent.

Uniqueness

(3,3-Dimethylbutan-2-yl)cyclopropane is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable compound for studying ring-opening reactions and other chemical transformations.

Properties

CAS No.

91597-37-4

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

3,3-dimethylbutan-2-ylcyclopropane

InChI

InChI=1S/C9H18/c1-7(8-5-6-8)9(2,3)4/h7-8H,5-6H2,1-4H3

InChI Key

MZOWUGDQJDDQBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)C(C)(C)C

Origin of Product

United States

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